

3,5-Dimethyl-4-nitrosophenol: A Technical Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dimethyl-4-nitrosophenol**

Cat. No.: **B124193**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dated: October 26, 2023

Abstract

3,5-Dimethyl-4-nitrosophenol (CAS No. 19628-76-3) represents a significant knowledge gap within chemical and biomedical research. This technical guide synthesizes the currently available information for this compound and, more importantly, delineates a roadmap for future research by drawing parallels with structurally similar molecules. A persistent challenge in the existing literature is the frequent conflation of **3,5-Dimethyl-4-nitrosophenol** with its nitro analogue, 3,5-Dimethyl-4-nitrophenol (CAS No. 5344-97-8), which has led to a scarcity of specific data for the nitroso compound. This guide clarifies this distinction and proposes key research areas to elucidate the biological activity, toxicological profile, and therapeutic potential of **3,5-Dimethyl-4-nitrosophenol**. The subsequent sections outline potential experimental protocols and data presentation frameworks to build a comprehensive understanding of this understudied molecule.

Introduction

3,5-Dimethyl-4-nitrosophenol is a phenolic compound characterized by a nitroso group at the fourth position and two methyl groups at the third and fifth positions of the benzene ring. While its synthesis and use as a chemical intermediate are documented, its biological properties remain largely unexplored. This guide aims to provide a foundational resource for researchers

by summarizing the known data and proposing a structured approach to future investigations. A critical point of clarification is the distinction from 3,5-Dimethyl-4-nitrophenol, a compound for which significantly more biological data is available. This document will focus exclusively on the potential research avenues for the nitroso compound.

Physicochemical Properties and Synthesis

A summary of the basic physicochemical properties of **3,5-Dimethyl-4-nitrosophenol** is presented below.

Property	Value	Reference
CAS Number	19628-76-3	[1] [2]
Molecular Formula	C8H9NO2	[2]
Molecular Weight	151.16 g/mol	[3]
Appearance	Light yellow to light brown crystal or crystalline powder	[1]
Application	Reagents and intermediates in organic synthesis. Intermediate in the synthesis of 4-Hydroxy Xylazine.	[1] [4]

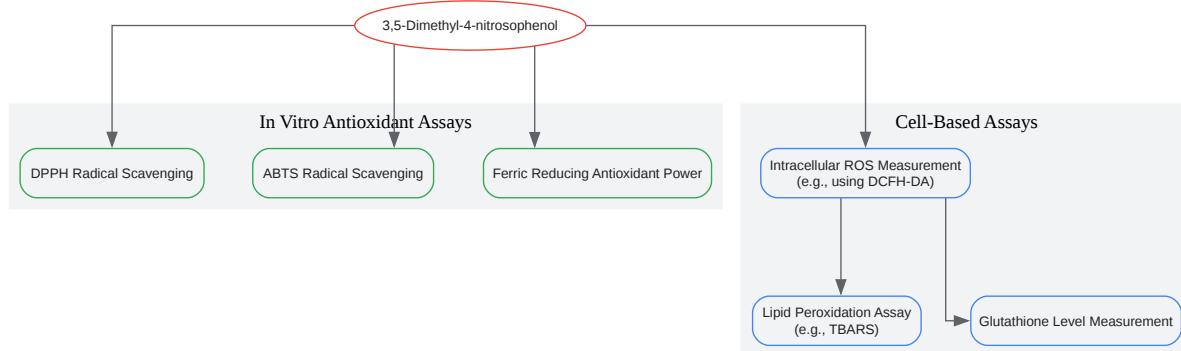
Synthesis

Detailed experimental protocols for the synthesis of **3,5-Dimethyl-4-nitrosophenol** are not readily available in peer-reviewed literature. However, general methods for the nitrosation of phenols are established and can be adapted. A potential synthetic route is the nitrosation of 3,5-dimethylphenol.

Proposed Experimental Protocol for Synthesis:

- Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent, such as a mixture of ethanol and water.

- Acidification: Acidify the solution with a mineral acid, for example, hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
- Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the phenol solution while maintaining the low temperature and stirring vigorously. The reaction generates nitrous acid (HNO₂) in situ, which acts as the nitrosating agent.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Isolation: Upon completion, the product may precipitate out of the solution. Isolate the solid by filtration.
- Purification: Wash the crude product with cold water to remove any unreacted reagents and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Characterization: Confirm the structure and purity of the synthesized **3,5-Dimethyl-4-nitrosophenol** using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).


Potential Research Areas

Given the lack of specific biological data, the following research areas are proposed based on the known activities of other nitrosophenols and related compounds.

Antioxidant and Pro-oxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of the nitroso group, an electron-withdrawing group, may modulate this activity.

Proposed Research Workflow:

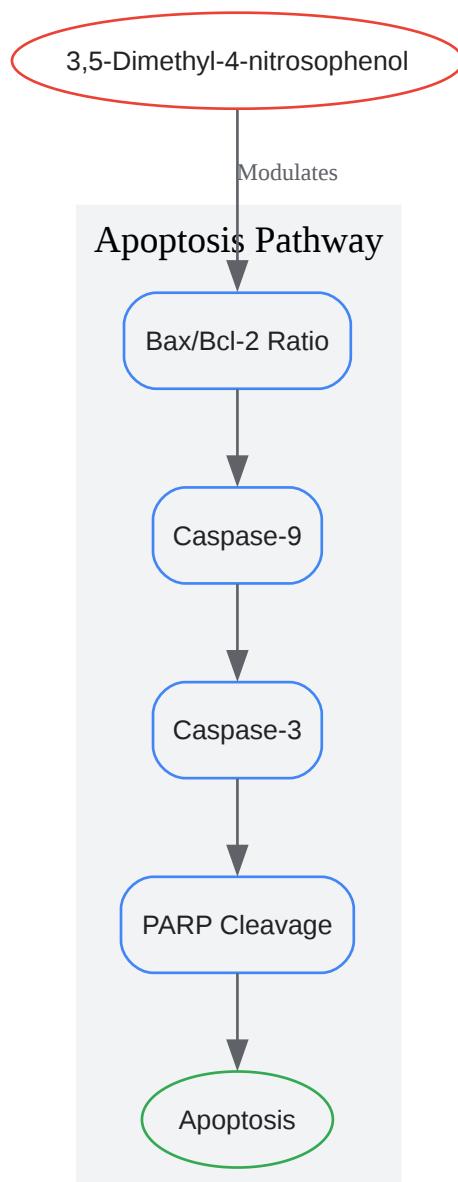
[Click to download full resolution via product page](#)

Caption: Proposed workflow for evaluating the antioxidant/pro-oxidant activity.

Cytotoxicity and Anti-proliferative Effects

Investigating the effect of **3,5-Dimethyl-4-nitrosophenol** on cell viability is a crucial first step in understanding its biological activity.

Proposed Experimental Protocol for MTT Assay:


- Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with increasing concentrations of **3,5-Dimethyl-4-nitrosophenol** (e.g., 0.1, 1, 10, 50, 100 μ M) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

- Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Exploration of Signaling Pathways

Should anti-proliferative effects be observed, investigating the underlying molecular mechanisms is the next logical step. Key pathways to consider include apoptosis and cell cycle regulation.

Potential Signaling Pathway for Investigation:

[Click to download full resolution via product page](#)

Caption: Hypothetical apoptotic signaling pathway for investigation.

Toxicological Evaluation

A comprehensive toxicological assessment is essential for any compound with potential therapeutic applications.

Initial Toxicological Screening:

Assay	Organism/System	Endpoint
Acute Oral Toxicity	Rodent model (e.g., mice or rats)	LD50
Ames Test	Salmonella typhimurium strains	Mutagenicity
Comet Assay	Human cell lines (e.g., lymphocytes)	DNA damage
Eye Irritation	In vitro model (e.g., Bovine Corneal Opacity and Permeability test)	Irritation potential

Conclusion and Future Directions

3,5-Dimethyl-4-nitrosophenol is a chemical entity with a significant lack of published research regarding its biological effects. The persistent confusion with its nitro analogue has hampered progress in understanding its potential as a pharmacological agent or its toxicological risks. This guide serves as a call to action for the research community to undertake a systematic investigation of this compound. The proposed research areas, experimental protocols, and data frameworks provide a structured approach to closing this knowledge gap. Future research should prioritize a clear and unambiguous identification of the compound in all publications to avoid perpetuating the existing confusion. Elucidating the biological activity and safety profile of **3,5-Dimethyl-4-nitrosophenol** could unveil novel therapeutic opportunities or identify a previously uncharacterized environmental toxicant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tradingchem.com [tradingchem.com]

- 2. 3,5-Dimethyl-4-nitrosophenol | C8H9NO2 | CID 236019 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethyl-4-nitrosophenol|For Research [benchchem.com]
- 4. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]
- To cite this document: BenchChem. [3,5-Dimethyl-4-nitrosophenol: A Technical Guide to Unexplored Research Frontiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124193#potential-research-areas-for-3-5-dimethyl-4-nitrosophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com